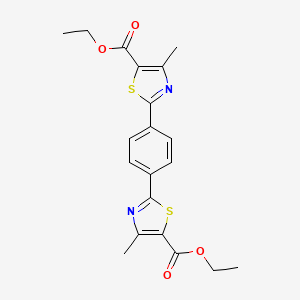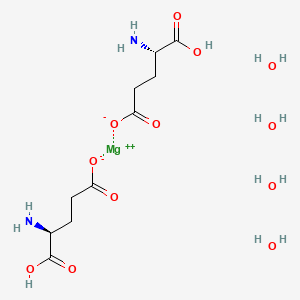
methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of proline, an amino acid, and features a pyrrolidine ring with specific stereochemistry. Its unique structure and properties make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. For example, the use of Evans asymmetric alkylation can establish the challenging stereochemistry of the 4-methyl group, providing valuable insights for the diastereoselective preparation of 4-substituted prolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to obtain enantiopure compounds .
化学反应分析
Types of Reactions
Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
科学研究应用
Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in biological processes and its potential as a biochemical probe.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar structural features but different stereochemistry.
(2S,4R)-4-Hydroxyproline: A stereoisomer with distinct conformational preferences and applications.
Meso Compounds: Achiral compounds with chiral centers, such as meso-tartaric acid.
Uniqueness
Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
IUPAC Name |
methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)






![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)

![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)


